3-Benzoylthiopyridine Derivative (Compound A) Shows 10‑200 Fold Lower ED₅₀ in Haemorrhagic Injury and Gastric Oedema Models Compared with 4‑Benzoyl or Substituted‑Benzoyl Analogues
In a gastric cytoprotection model using acidic methanol‑induced necrosis in rats, the 3‑benzoyl‑2‑[(2‑aminoethyl)thio]‑pyridine hydrochloride (Compound A) exhibited an ED₅₀ of 0.2 mg/kg p.o. for oedema inhibition and 0.1 mg/kg p.o. for haemorrhagic injury inhibition. By comparison, the 4‑benzoyl‑6‑propyl analogue (Compound E) required ED₅₀ values of 20 mg/kg and 25 mg/kg, respectively — a 100‑fold and 250‑fold higher dose [1]. The 4‑chlorobenzoyl (Compound C) and 2,5‑dimethylbenzoyl (Compound D) derivatives likewise showed ED₅₀ values 50‑ to 150‑fold higher [1].
| Evidence Dimension | ED₅₀ for gastric oedema and haemorrhagic injury inhibition (acidic methanol model, rat, p.o.) |
|---|---|
| Target Compound Data | Compound A (3-benzoyl-2-[(2-aminoethyl)thio]-pyridine·HCl): Oedema ED₅₀ 0.2 mg/kg; Haemorrhagic injury ED₅₀ 0.1 mg/kg |
| Comparator Or Baseline | Compound E (4-benzoyl-6-propyl analogue): Oedema ED₅₀ 20 mg/kg; Haemorrhagic injury ED₅₀ 25 mg/kg. Compound C (3-(p-chlorobenzoyl) analogue): Oedema ED₅₀ 10 mg/kg; Haemorrhagic injury ED₅₀ 15 mg/kg. Compound D (3-(2,5-dimethylbenzoyl) analogue): Oedema ED₅₀ 10 mg/kg; Haemorrhagic injury ED₅₀ 10 mg/kg. |
| Quantified Difference | Compound A ED₅₀ is 100‑250‑fold lower than Compound E; 50‑150‑fold lower than Compounds C and D |
| Conditions | Acidic methanol‑induced gastric necrosis in female H‑Wistar rats; test compounds administered orally 30 min prior to challenge; n = 8‑12 per group |
Why This Matters
This order-of-magnitude potency difference means that a procurement choice of the 3-benzoyl isomer directly impacts in vivo efficacy at a given dose, reducing the required compound mass for pharmacological studies.
- [1] Ezer, E.; Harsanyi, K.; Petho, H. V.; Matuz, J.; Szporny, L.; Cholnoky, E.; Kuthi, C.; Trischler, F.; Hegedus, B.; Kapolnas, M.; Kallay, A. Certain 3- or 4-benzoyl-2-[(2-aminoethyl)thio-pyridines] and their anti-ulcer properties. U.S. Patent 4,713,388, December 15, 1987, Table 2. View Source
